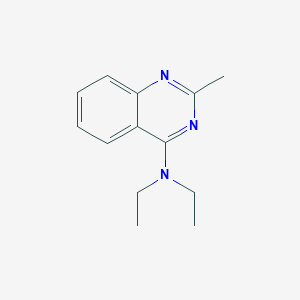

N,N-diethyl-2-methyl-4-quinazolinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N,N-diethyl-2-methylquinazolin-4-amine |

InChI |

InChI=1S/C13H17N3/c1-4-16(5-2)13-11-8-6-7-9-12(11)14-10(3)15-13/h6-9H,4-5H2,1-3H3 |

InChI Key |

MQUFDVBSDSPMEU-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC(=NC2=CC=CC=C21)C |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=CC=CC=C21)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N,n Diethyl 2 Methyl 4 Quinazolinamine and Analogues

Systematic Structural Modifications on the Quinazoline (B50416) Core

Systematic modifications of the quinazoline ring system at various positions have revealed key structural features that govern biological activity. The primary points of modification include positions 2 and 4 of the pyrimidine (B1678525) ring and various positions on the fused benzene (B151609) ring. nih.govnih.govnih.gov

The substituent at the C-2 position of the quinazoline ring plays a significant role in modulating the biological activity of its derivatives. Research has shown that the nature of this substituent can significantly influence the compound's potency and mechanism of action.

Lipophilicity and Size : Small lipophilic groups at the C-2 position have been found to enhance antiproliferative activity. nih.gov For instance, changing a methyl group at the C-2 position to a chloro group resulted in a compound with potent apoptotic activity against T47D and HCT-116 cell lines. nih.gov

Aromatic and Heteroaromatic Rings : The introduction of aryl or heteroaryl groups at this position has been extensively studied.

In one study, compounds with a thiazole (B1198619) group at the 2-position were more active than those with nicotinic or nitrobenzoic acid substituents. nih.gov

Another study on 2-aryl-substituted quinazolines found that derivatives with a phenyl group at position 2 showed moderate to potent cytotoxic activity, whereas the presence of a larger naphthyl group was generally unfavorable for cytotoxicity. mdpi.com

Linker Groups : The inclusion of a linker between the quinazoline core and a substituent at position 2 can also impact activity. The addition of an ethylene (B1197577) linker between the quinazoline ring and a phenolic substituent was shown to increase antioxidant activity significantly. nih.gov

Specific Functional Groups : The type of functional group on the C-2 substituent is critical. For antioxidant activity in 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group at the ortho or para position of the phenyl ring, is required for notable activity. nih.gov

Table 1: Impact of C-2 Substitutions on Quinazoline Activity

| C-2 Substituent Type | Observation | Biological Activity | Reference(s) |

|---|---|---|---|

| Small Lipophilic Groups | Small lipophilic groups are preferred. | Increased antiproliferative activity | nih.gov |

| Chloro Group | Replacement of a methyl group with a chloro group. | Potent apoptosis induction | nih.gov |

| Heteroaryl Groups | Thiazole group is more effective than nicotinic or nitrobenzoic acid. | Enhanced biological activity | nih.gov |

| Aryl Groups | Phenyl substitution is more favorable than naphthyl substitution. | Moderate cytotoxic activity | mdpi.com |

| Ethylene Linker | An ethylene linker between the quinazoline and a phenolic ring. | Increased antioxidant activity | nih.gov |

| Hydroxylated Phenyl | Dihydroxy-substituted phenyl groups (ortho or para). | Potent radical scavenging activity | nih.gov |

The substituent at the C-4 position of the quinazoline core is a critical determinant of biological activity, particularly for kinase inhibition. The 4-aminoquinazoline scaffold is a well-established pharmacophore in this regard. nih.govnih.gov

Anilino Group : A 4-anilino (4-phenylamino) group is a cornerstone for many potent kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR). nih.govnih.gov The substitution pattern on this aniline (B41778) ring is crucial for activity and selectivity. nih.gov

Amino Side Chains : The nature of the amino group at C-4 influences the compound's properties. In a series of antiviral quinazoline derivatives, a compound featuring a 2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide structure was identified as one of the most active against the influenza virus. mdpi.com While this is a 4-oxy-amino structure, it highlights the importance of the amino functionality at this position.

Flexibility and Conformation : The introduction of a thiophene-2-ylmethanamine group at the C-4 position was explored to increase conformational flexibility, leading to compounds with good antiproliferative activity. nih.gov

Dual Inhibition : Quinazolinamine derivatives have been developed as dual inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer. nih.gov The quinazolinamine core, similar to that in Gefitinib (B1684475), is key to this dual inhibitory potential. nih.gov

Substitutions on the fused benzene ring of the quinazoline system provide another avenue for modulating biological activity. Positions 6 and 7 are particularly important.

Electron-Donating Groups : The introduction of electron-donating groups, such as methoxy groups, at positions 6 and 7 of the quinazoline core has been shown to increase the antiproliferative activity of 4-amino-quinazoline derivatives. nih.gov

Halogen and Methyl/Methoxy Groups : In a study of 6-substituted quinazolines, it was found that bromo, methyl, and methoxy substitutions at the C-6 position increased activity. nih.gov Conversely, substitution at the C-4 position of the benzene ring (note: this refers to position 4 of the aniline ring in 4-anilinoquinazolines, not the quinazoline core itself in this context) decreased activity. nih.gov

Unsubstituted vs. Substituted : For certain anticancer activities, compounds with an unsubstituted quinazoline benzene ring or those with simple chloro or fluoro substitutions proved to have higher activity. nih.gov

Linker Chains : Attaching functional moieties via linkers to the benzene ring is a common strategy. A longer chain linker between the quinazoline core at C-7 and a triazole moiety was found to be favorable for dual EGFR and VEGFR2 inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is widely used in drug design to predict the activity of novel compounds and to understand the structural features essential for their biological effects. nih.govresearchgate.net

Predictive QSAR models are powerful tools that can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. patheon.compharmtech.com Various QSAR models have been developed for quinazoline derivatives targeting a range of biological endpoints.

Anticancer Activity : Several QSAR studies have focused on quinazoline derivatives as anticancer agents. nih.gov Models have been built to predict the cytotoxic activity against specific cell lines, such as the MCF-7 breast cancer cell line. nih.gov These models often use techniques like multiple linear regression (MLR) and genetic algorithm-partial least squares to establish a correlation between molecular descriptors and anticancer activity. nih.gov

Enzyme Inhibition : 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully constructed for quinazolinone derivatives as inhibitors of enzymes like matrix metalloproteinase-13 (MMP-13). nih.gov Such models provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions, guiding the design of more potent inhibitors. nih.gov

Neurodegenerative Diseases : Ligand-based 3D-QSAR pharmacophore models have been developed for quinazoline-based acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov These models help in identifying novel, potent inhibitors through virtual screening of chemical databases. nih.gov

Model Validation : The reliability of QSAR models is established through rigorous internal and external validation procedures. orientjchem.orgresearchgate.net A robust and predictive QSAR model is considered an efficient tool for guiding lead optimization and molecular design. nih.gov

Table 2: Examples of Predictive QSAR Models for Quinazoline Derivatives

| Biological Target/Activity | Modeling Technique | Key Findings | Reference(s) |

|---|---|---|---|

| Anticancer (MCF-7 cells) | Genetic Algorithm-Partial Least Squares (GA-PLS) | Identified significant descriptors for predicting anticancer activity. | nih.gov |

| MMP-13 Inhibition | CoMFA, CoMSIA | Generated 3D contour maps indicating that electrostatic, hydrophobic, and H-bond acceptor fields are crucial for activity. | nih.gov |

| Acetylcholinesterase (AChE) Inhibition | 3D-QSAR Pharmacophore Modeling | Developed a validated pharmacophore model for identifying potential AChE inhibitors via virtual screening. | nih.gov |

| Anticancer (General) | Multiple Linear Regression (MLR) | Established a QSAR equation based on electronic descriptors to predict activity. | orientjchem.org |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov The selection of appropriate descriptors is a critical step in building a successful QSAR model. nih.govorientjchem.org

Classification of Descriptors : Descriptors can be broadly classified into several categories:

Constitutional : Describing the basic composition of the molecule (e.g., number of atoms, bonds). nih.gov

Topological : Characterizing the connectivity of atoms within the molecule. nih.gov

Geometrical : Describing the 3D arrangement of the atoms. nih.gov

Physicochemical : Including properties like logP (lipophilicity) and molar refractivity. nih.gov

Quantum Chemical/Electronic : Derived from quantum mechanical calculations, these include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. orientjchem.org

Important Descriptors for Quinazolines :

In a QSAR study on anticancer quinazolines, descriptors related to constitution, charge, 2D autocorrelation, and chemical functionality were found to be significant. nih.gov

Another study highlighted the importance of electronic descriptors, with atomic net charge being the most critical descriptor for predicting anticancer activity. orientjchem.org The energies of HOMO and LUMO were also included in the final QSAR equation. orientjchem.org

For 3D-QSAR models like CoMFA and CoMSIA, the descriptors are field-based, representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules. nih.gov

The analysis of these descriptors provides quantitative insights into how modifications of a molecule's surface properties, charge distribution, and shape can lead to better biological activity. nih.gov

Fragment-Based Drug Discovery (FBDD) and Lead Optimization in Relation to Quinazolinamine Scaffolds

Fragment-Based Drug Discovery (FBDD) and subsequent lead optimization are pivotal strategies in modern medicinal chemistry for the development of novel therapeutics. The quinazolinamine scaffold, a privileged structure in drug discovery, has been extensively explored using these approaches, particularly in the quest for potent and selective kinase inhibitors. nih.govnih.govnih.gov This section will delve into the application of FBDD for identifying initial hits and the subsequent lead optimization process to enhance their potency and pharmacokinetic properties, with a focus on the structural motifs relevant to N,N-diethyl-2-methyl-4-quinazolinamine.

Fragment-based screening involves the identification of low-molecular-weight compounds (typically <300 Da) that bind to a biological target. nih.gov These fragments, though often exhibiting weak affinity, serve as efficient starting points for the development of more elaborate and potent drug candidates. The key advantage of FBDD lies in its ability to explore chemical space more effectively than traditional high-throughput screening (HTS). Due to their structural simplicity, fragments can form high-quality interactions with the target protein, providing a solid foundation for optimization. nih.gov For kinase targets, fragment libraries are often designed to interact with specific subpockets of the ATP-binding site, which can facilitate the development of highly selective inhibitors. nih.govacs.org

Once a fragment hit with a desirable binding mode is identified, the process of lead optimization begins. This involves iterative chemical modifications to improve the fragment's affinity, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Common strategies in the context of quinazolinamine scaffolds include:

Fragment Growth: This involves adding functional groups to the fragment to engage with nearby pockets in the target's binding site. For a quinazolinamine fragment, this could mean elaborating substituents on the quinazoline core or on the amino group at the 4-position.

Fragment Linking: If two or more fragments are found to bind to adjacent sites, they can be connected with a suitable linker to create a single, high-affinity molecule.

Fragment Merging: This strategy involves combining the structural features of overlapping fragments into a single, more potent compound.

A critical aspect of lead optimization is the establishment of a clear Structure-Activity Relationship (SAR). For quinazolinamine derivatives, medicinal chemists have explored various substitutions to enhance their biological activity. For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a series of 4-(dimethylamino)quinazolines were optimized. nih.gov The SAR studies revealed that the nature of the linker and the terminal phenyl ring were crucial for potency.

The table below illustrates the lead optimization of a series of 4-(dimethylamino)quinazoline analogues, highlighting the impact of structural modifications on their inhibitory activity.

| Compound | Linker Modification | Terminal Group | IC50 (nM) |

| Lead Compound A | -NH-(cyclohexyl)- | Unsubstituted Phenyl | 58 |

| Analogue 1 | -NH-(cyclohexyl)-CO- | 4-Fluorophenyl | 12 |

| Analogue 2 | -NH-(cyclohexyl)-CO- | 3,4-Difluorophenyl | 3.4 |

| Analogue 3 | -O-(cyclohexyl)-CO- | 3,4-Difluorophenyl | 9.8 |

This table is a representative example based on findings for analogous compounds and is intended for illustrative purposes.

The data demonstrates that modifying the linker from a simple amino to an amide and introducing electron-withdrawing fluorine atoms on the terminal phenyl ring significantly improved the antagonist activity. Specifically, the introduction of a 3,4-difluoro substitution on the benzamide (B126) moiety in Analogue 2 led to a compound with an IC50 of 3.4 nM. nih.gov Such systematic modifications are the cornerstone of lead optimization, transforming a modestly active hit into a potent lead candidate.

Furthermore, the optimization of 2-aminoquinazolin-4-(3H)-one derivatives as potential antiviral agents for SARS-CoV-2 provides another example of successful lead optimization. mdpi.com In this case, N-acetylation of the 2-amino group was explored to improve the pharmacokinetic properties of the lead compound. This modification led to compounds with retained potent inhibitory activity and significantly improved in vivo exposure. mdpi.com

In the context of this compound, FBDD could be employed by screening for fragments that bind to the target of interest. A fragment resembling the 2-methyl-4-aminoquinazoline core could be an initial hit. Subsequent lead optimization would then involve the introduction of the N,N-diethyl group at the 4-position and exploring other modifications on the quinazoline ring to enhance potency and selectivity, guided by the established SAR for this class of compounds. The success of such a campaign would heavily rely on the iterative cycle of design, synthesis, and biological testing, ultimately aiming to develop a drug candidate with a desirable therapeutic profile.

Molecular Mechanisms of Action and Biological Target Identification for N,n Diethyl 2 Methyl 4 Quinazolinamine

Enzyme Inhibition Studies

The inhibitory effects of N,N-diethyl-2-methyl-4-quinazolinamine on various enzymes are a key area of investigation to understand its pharmacological potential. This section reviews the available data on its interaction with several key enzyme classes.

While direct studies on the kinase inhibition profile of this compound are not extensively available in the current body of scientific literature, research on structurally similar compounds provides valuable insights. A study focusing on novel 4-arylaminoquinazolines bearing an N,N-diethyl(aminoethyl)amino moiety has shed light on the potential of this chemical class as kinase inhibitors. nih.govnih.gov

One particular derivative, 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-(((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline, demonstrated potent inhibitory activity against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) with an IC50 value of 15.60 nM. nih.govnih.gov This finding is significant as the N,N-diethyl(aminoethyl)amino group was a key feature of the tested molecule. Molecular docking studies of this related compound revealed that it forms three hydrogen bonds with the EGFRwt-TK, in contrast to the two hydrogen bonds formed by the established inhibitor, lapatinib (B449). This additional hydrogen bond, originating from a hydrogen atom in the N,N-diethyl(aminoethyl)amino moiety to the residue Asp800 of EGFR, is suggested to contribute to its enhanced inhibitory activity. nih.gov

The inhibitory concentrations (IC50) of this and other related quinazoline (B50416) derivatives against various tumor cell lines are presented in the table below.

| Cell Line | Compound 6a IC50 (µM) | Compound 6b IC50 (µM) | Compound 6c IC50 (µM) | Compound 6d IC50 (µM) |

| SW480 | 4.21 | 14.92 | 10.33 | 8.76 |

| A549 | 4.10 | 17.97 | 12.89 | 9.87 |

| A431 | 2.21 | 3.92 | 2.59 | 2.09 |

| NCI-H1975 | 9.79 | 17.55 | 15.43 | 5.13 |

It is important to note that these data are for structurally related compounds and not for this compound itself. Further research is required to determine the specific kinase inhibition profile of this compound.

A comprehensive review of the scientific literature reveals a lack of specific studies investigating the modulatory effects of This compound on the following key enzymes:

Cholinesterases: While various quinazoline derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), no specific data for this compound has been reported. nih.gov

Cyclooxygenase (COX): There are no available studies that have assessed the inhibitory activity of this compound against COX-1 or COX-2.

Dihydroorotate Dehydrogenase (DHODH): The inhibitory potential of this compound against DHODH has not been evaluated in published research.

Nitric Oxide Synthase (NOS): There is no current evidence to suggest that this compound modulates the activity of any nitric oxide synthase isoforms.

Therefore, the effect of this compound on these particular enzymes remains unknown.

Receptor Binding and Modulation Studies

The interaction of this compound with various receptors is crucial for elucidating its potential pharmacological effects. This section examines the available data on its receptor binding and modulation properties.

There is currently no specific data available from affinity profiling studies that have characterized the binding of This compound to G-protein coupled receptors (GPCRs) or ion channels. Consequently, its affinity for these major receptor families has not been determined.

As there are no published studies on the binding of This compound to specific receptors, there are no mechanistic insights into its potential ligand-receptor interactions.

Cellular Pathway Modulation and Signal Transduction

Understanding how this compound affects cellular pathways and signal transduction is fundamental to comprehending its biological activity. However, a review of the current scientific literature indicates that there are no studies that have specifically investigated the impact of This compound on cellular pathway modulation or signal transduction. Therefore, its effects on these cellular processes remain uncharacterized.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the identification of direct biological targets for the chemical compound This compound using chemical biology approaches. Research detailing its molecular mechanisms of action, direct biological targets, or data from chemical biology studies such as chemical proteomics, affinity chromatography, or activity-based protein profiling for this specific molecule could not be located.

Therefore, the content for the requested section, including detailed research findings and data tables, cannot be generated at this time. The compound may be a novel or proprietary molecule that has not been extensively studied or publicly documented in the context of target identification.

Computational Approaches in the Research and Development of N,n Diethyl 2 Methyl 4 Quinazolinamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For quinazoline (B50416) derivatives, which are known to interact with a variety of protein kinases, docking studies are essential for understanding their mechanism of action. chemeo.comnih.govnih.gov In the case of N,N-diethyl-2-methyl-4-quinazolinamine, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with relevant biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based anticancer drugs. nih.govchemsynthesis.com

These simulations would involve preparing the three-dimensional structure of the ligand and the target protein, followed by the use of docking software to explore possible binding poses. The results are typically scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. For instance, studies on similar 4-aminoquinazoline derivatives have shown that the quinazoline core can form crucial hydrogen bonds with key residues in the ATP-binding site of kinases. chemsynthesis.com The diethylamino and methyl groups of this compound would also be analyzed for their contributions to hydrophobic and van der Waals interactions within the binding pocket.

Table 1: Representative Molecular Docking Data for Quinazoline Derivatives against EGFR

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Erlotinib (B232) | EGFR | -9.2 | Met793, Thr790 |

| Gefitinib (B1684475) | EGFR | -8.8 | Met793, Cys797 |

| Representative 4-Anilinoquinazoline | EGFR | -8.5 | Met769, Leu718 |

| Thioxoquinazoline Derivative | CDK2 | -7.5 | Phe80, Leu83 |

Note: This table presents illustrative data for well-known quinazoline-based EGFR inhibitors and other derivatives to demonstrate the type of information generated from molecular docking studies. Specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are utilized to study the dynamic behavior of the ligand-protein complex over time. For this compound complexed with a target protein, an MD simulation would provide insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and a more accurate estimation of the binding free energy. sigmaaldrich.comnih.gov

The simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and solving Newton's equations of motion for all atoms in the system. Analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and can help to identify the most stable binding conformation. nih.gov

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active quinazoline analogues, a pharmacophore model can be generated to guide the design of new compounds with improved potency. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

In the context of this compound, a pharmacophore model could be developed based on its structural features and those of other known active quinazoline derivatives. This model would serve as a 3D query to search chemical databases for novel compounds that fit the pharmacophoric requirements and are therefore likely to exhibit similar biological activity. sigmaaldrich.com

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chegg.comsielc.com For the discovery of novel analogues of this compound, both ligand-based and structure-based virtual screening methods could be employed.

Ligand-based virtual screening would use the known structure of this compound or a pharmacophore model derived from it to find structurally similar compounds in a database. sielc.com Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. This approach has been successfully used to identify novel quinazoline-based inhibitors for various targets.

Advanced In Silico Drug Design Techniques (e.g., De Novo Design)

De novo drug design is a computational method that aims to design novel molecules with desired properties from scratch. This technique can be particularly useful when existing chemical space has been extensively explored. For this compound, de novo design algorithms could be used to generate novel molecular structures that are optimized to fit the binding site of a target protein. These algorithms typically build molecules atom-by-atom or fragment-by-fragment, guided by a scoring function that evaluates the fit and potential binding affinity of the generated structures. This approach has the potential to identify truly novel and patentable chemical scaffolds.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties In Silico

The pharmacokinetic properties of a drug candidate, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success. In silico models are widely used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics.

For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions, including potential for carcinogenicity and mutagenicity, are also a key component of this in silico assessment.

Table 2: Predicted ADMET Properties for a Representative 4-Aminoquinazoline Derivative

| ADMET Property | Predicted Value/Classification | Method |

| Human Intestinal Absorption | High | In silico model |

| Caco-2 Permeability | Moderate | In silico model |

| Blood-Brain Barrier (BBB) Penetration | Low | In silico model |

| P-glycoprotein Substrate | Yes | In silico model |

| CYP2D6 Inhibition | Likely | In silico model |

| Ames Mutagenicity | Negative | In silico model |

| hERG Inhibition | Low risk | In silico model |

Note: This table provides an example of predicted ADMET properties for a generic 4-aminoquinazoline derivative. Specific data for this compound is not available.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., pKa prediction, electrostatic potential)

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which can be crucial for explaining its reactivity and interactions. For this compound, methods like Density Functional Theory (DFT) can be used to calculate its molecular geometry, electrostatic potential surface, and frontier molecular orbitals.

The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for identifying potential sites for electrophilic and nucleophilic attack, as well as for forming hydrogen bonds. Furthermore, quantum chemical methods can be used to predict the pKa of the molecule, which is a critical parameter influencing its ionization state at physiological pH and thus its absorption and distribution.

Preclinical Biological Evaluation of N,n Diethyl 2 Methyl 4 Quinazolinamine and Its Analogues

In Vitro Cell-Based Assays for Biological Activity

Antiproliferative Activity Studies on Cancer Cell Lines

Quinazoline (B50416) derivatives have been extensively evaluated for their potential as anticancer agents, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov The mechanism of action often involves the induction of apoptosis, a form of programmed cell death, which is a key feature of effective cancer therapies. nih.gov Several quinazoline-based drugs, such as lapatinib (B449) and erlotinib (B232), are known to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Research has shown that certain quinazoline derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, studies have reported the upregulation of pro-apoptotic genes like Bax and caspases, and the downregulation of the anti-apoptotic gene Bcl-2 in response to treatment with quinazoline compounds. nih.gov In one study, selenopyridopyrimidine and selenoquinazoline derivatives demonstrated significant antiproliferative activity, with compounds 35, 36, and 37 being particularly potent against MCF-7 breast cancer cells. nih.gov Another investigation into a novel quinazoline-containing 1,2,3-triazole compound, 4-TCPA, revealed potent cytotoxic effects against multiple cancer cell lines, which were attributed to the induction of apoptosis and cell cycle arrest. nih.gov

Table 1: Antiproliferative Activity of Selected Quinazoline Analogues An interactive data table based on research findings.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Quinazoline-containing 1,2,3-triazole (4-TCPA) | A549, MCF7, K562 | Potent cytotoxic effects; induces apoptosis and cell cycle arrest. | nih.gov |

| Selenoquinazoline derivatives (35-37) | MCF-7 | Promising antiproliferative activity. | nih.gov |

| Quinazoline-sulfonamide hybrids (4d, 4f) | MCF-7 | Activate apoptotic cell death pathway; fit into Bcl2's active site. | nih.gov |

Antimicrobial Activity Screening (Antibacterial, Antifungal, Antileishmanial)

The quinazoline core has been a fruitful scaffold for the development of novel antimicrobial agents.

Antibacterial Activity: N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity, particularly against multidrug-resistant pathogens. nih.govnih.gov Studies have identified analogues that are highly effective against the Gram-negative bacterium Acinetobacter baumannii, a challenging pathogen part of the ESKAPE group. nih.gov Optimized derivatives, especially those with a halide or alkyl substituent at the 6-position, exhibit strong antibacterial effects with Minimum Inhibitory Concentrations (MICs) as low as 0.5 μM. nih.govnih.gov These compounds were also found to be bactericidal and possess significant antibiofilm activity. nih.govnih.gov Another study on a triazolo[1,5-a]quinazolin-9(4H)-one (THTQ) derivative showed strong inhibitory action against Proteus mirabilis (MIC of 1.875 mg/mL) and Escherichia coli (MIC of 3.75 mg/mL). nih.gov

Antifungal Activity: The antifungal potential of quinazoline derivatives has also been well-documented. nih.govresearchgate.net The THTQ compound was found to be a potent inhibitor of Aspergillus niger, with activity comparable to the standard drug fluconazole, and showed moderate activity against Candida albicans and Aspergillus flavus. nih.gov In a different study, a series of chalcones, pyrimidines, and imidazolinones were synthesized and screened for antifungal properties. nih.gov Compounds containing 2,4-dichloro, 4-hydroxy, and 3-methoxy substitutions showed good activity against C. albicans. nih.gov

Antileishmanial Activity: Derivatives of quinazoline have emerged as a promising platform for developing new treatments for leishmaniasis, a parasitic disease. nih.govnih.gov A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. nih.govnih.gov This research led to the identification of compounds with half-maximal effective concentrations (EC₅₀) in the high nanomolar to single-digit micromolar range. nih.gov Notably, quinazoline 23 demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. nih.govnih.gov The favorable physicochemical properties and ease of synthesis make this class of compounds a suitable starting point for further development. nih.govnih.gov

Table 2: Antimicrobial Spectrum of Quinazoline Analogues An interactive data table summarizing antimicrobial research.

| Compound Class | Target Organism | Activity Metric | Result | Reference(s) |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii | MIC | As low as 0.5 μM | nih.govnih.gov |

| Triazolo[1,5-a]quinazolin-9(4H)-one (THTQ) | Proteus mirabilis | MIC | 1.875 mg/mL | nih.gov |

| Triazolo[1,5-a]quinazolin-9(4H)-one (THTQ) | Escherichia coli | MIC | 3.75 mg/mL | nih.gov |

| Triazolo[1,5-a]quinazolin-9(4H)-one (THTQ) | Aspergillus niger | MIC | 15 mg/mL | nih.gov |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Leishmania donovani | EC₅₀ | High nM to low µM range | nih.govnih.gov |

Anti-inflammatory Efficacy Assessment

Quinazoline derivatives are recognized for their anti-inflammatory properties, with some analogues showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Proquazone is a marketed NSAID based on the quinazoline structure. mdpi.com

In preclinical models, such as the carrageenin-induced paw edema test in rats, various quinazolinone analogues have demonstrated significant anti-inflammatory effects. nih.govnih.gov One study synthesized a series of 2-methyl-6-substituted quinazolin-4-ones and found that cyclization into thiazolidinone derivatives resulted in enhanced anti-inflammatory activity, with compound 21 showing a 32.5% inhibition of edema. nih.gov Another study highlighted that 4-nitrostyryl- and 4-hydroxystyryl-substituted quinazolinones displayed activity comparable to standard ibuprofen, with an edema reduction range of 62.2–80.7%. mdpi.com Structure-activity relationship studies suggest that substitutions at various positions on the quinazoline ring system can significantly influence potency. nih.gov For instance, research has indicated that the presence of a halogen atom is often preferred for activity, and 1-isopropyl-(2-fluorophenyl)-4(1H)-quinazolinone was identified as a compound with a good balance of efficacy and a better side-effect profile. nih.gov

Table 3: Anti-inflammatory Activity of Quinazolinone Analogues An interactive data table of anti-inflammatory efficacy.

| Compound/Derivative Class | Efficacy (% Edema Inhibition) | Model | Reference(s) |

| Thiazolidinone derivative (Compound 21) | 32.5% | Carrageenin-induced paw edema | nih.gov |

| 4-Nitrostyryl/4-Hydroxystyryl quinazolinones | 62.2–80.7% | Not Specified | mdpi.com |

| 2-Methyl quinazolinone with pyrrolidine (B122466) ring | 65% | Carrageenin-induced paw edema | mdpi.com |

| 1-isopropyl-(2-fluorophenyl)-4(1H)-quinazolinone | Potent activity | Carrageenin-induced paw edema | nih.gov |

Anti-amyloid Aggregation and Neuroprotection Studies

The potential of quinazoline derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease, has been explored through their ability to inhibit the aggregation of amyloid-β (Aβ) peptides. nih.govnih.gov The aggregation of Aβ is a primary event in the pathology of Alzheimer's. nih.gov

A library of 2,4-disubstituted quinazoline derivatives was designed and evaluated as multi-target agents for Alzheimer's disease. nih.gov Several of these compounds were found to effectively prevent Aβ aggregation, with IC₅₀ values ranging from 270 nM to 16.7 μM. nih.gov Compound 15b (4-(benzylamino)quinazolin-2-ol) was identified as the most potent inhibitor of Aβ40 aggregation in this series, with an IC₅₀ of 270 nM, making it more potent than the reference compounds curcumin (B1669340) and resveratrol. nih.gov Furthermore, quinazolinone and vanillin (B372448) acrylamide (B121943) hybrids (QVA1-5) were shown to modulate the aggregation of Aβ1-42 and provide a neuroprotective effect in SH-SY5Y neuroblastoma cells against Aβ-induced toxicity. nih.gov These findings suggest that the 2,4-disubstituted quinazoline ring is a valuable template for developing agents to treat Alzheimer's disease. nih.gov

Evaluation as Drug Efflux Pump Inhibitors (e.g., BCRP, P-glycoprotein)

Multidrug resistance (MDR) in cancer is a major obstacle to effective chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govnih.gov Quinazoline derivatives have been investigated as inhibitors of these efflux pumps to reverse MDR. nih.gov

Inspired by the BCRP inhibitory activity of the EGFR inhibitor gefitinib (B1684475), which has a quinazolinamine core, researchers have synthesized series of quinazolinamine analogues. nih.gov These studies identified compounds that are potent dual inhibitors of both BCRP and P-gp. nih.gov For example, compound 22, a cyclopropyl-containing quinazolinamine, was found to inhibit both transporters by altering their localization within the cell, thereby increasing the intracellular concentration of anticancer drugs. nih.gov Other research has focused on hybrid inorganic-organic compounds, such as carboranyl quinazolines, as BCRP inhibitors. nih.gov The compound DMQCd, a dimethoxy-substituted carboranyl quinazoline, exhibited a strong inhibitory effect on BCRP in the low nanomolar range and was capable of reversing BCRP-mediated MDR. nih.gov

Antioxidant Activity Assessment

Several studies have confirmed the antioxidant properties of quinazoline derivatives, which contribute to their potential therapeutic applications, including neuroprotection. nih.govnih.govnih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) free radical scavenging method. nih.gov

In one study, a series of 2-substituted quinazolin-4(3H)-ones were synthesized and tested for their antioxidant potential. nih.gov Dihydroxy-substituted quinazolinones, specifically compounds 21e, 21g, and 21h, showed the most potent radical scavenging activity with half-maximal effective concentration (EC₅₀) values of 7.5, 7.4, and 7.2 μM, respectively. nih.gov The positioning of the hydroxyl groups was found to be crucial, with ortho or para substitutions being optimal for activity. nih.gov Similarly, a library of 2,4-disubstituted quinazolines developed for Alzheimer's disease also exhibited notable antioxidant properties, with inhibition of oxidation ranging from 34% to 63.4% at a concentration of 50 μM. nih.gov The development of hybrid molecules linking the quinazolin-4(3H)-one moiety with polyphenolic compounds has also yielded derivatives with high antioxidant activity, particularly those derived from pyrogallol. nih.gov

In Vivo Efficacy Assessment in Non-Human Models

The in vivo efficacy of quinazoline analogues has been explored in various animal models, primarily focusing on their anti-tumor and anti-infective properties. These studies are crucial for understanding the therapeutic potential of this chemical scaffold.

Pharmacodynamic studies of quinazoline derivatives in animal models have primarily focused on their effects on tumor growth and survival rates. Research has demonstrated that certain analogues of N,N-diethyl-2-methyl-4-quinazolinamine can significantly impact tumor progression and host survival in preclinical cancer models.

One study investigated the in vivo anti-tumor activity of two quinazoline analogues, identified as Compound 12 and Compound 21, in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA). nih.gov In the DLA solid tumor model, Compound 12 demonstrated a significant reduction in both tumor volume and tumor weight. nih.gov In the EAC model, which is a liquid tumor model, Compound 21 was found to increase the mean survival time of the treated mice. nih.gov

Another investigation focused on a novel series of 3,4-disubstituted quinazoline derivatives and their in vivo anticancer activity against EAC in Swiss albino mice. The study assessed various parameters including the percentage increase in body weight, mean survival time (MST), and the percentage increase in life span. Several compounds from this series exhibited significant anti-tumor activity.

A separate study on a series of 2,4-disubstituted quinazoline derivatives as anti-angiogenesis agents utilized the chick embryo chorioallantoic membrane (CAM) assay to evaluate their effects. This in vivo model demonstrated that several of the synthesized compounds could significantly inhibit angiogenesis, a critical process in tumor growth and metastasis.

The table below summarizes the pharmacodynamic effects of representative quinazoline analogues in animal models.

| Compound/Analogue | Animal Model | Key Pharmacodynamic Effects |

| Compound 12 | Dalton's Ascites Lymphoma (DLA) in mice | Significant reduction in tumor volume and weight nih.gov |

| Compound 21 | Ehrlich Ascites Carcinoma (EAC) in mice | Increased mean survival time nih.gov |

| 3,4-disubstituted quinazolines | Ehrlich Ascites Carcinoma (EAC) in mice | Increased mean survival time and lifespan |

| 2,4-disubstituted quinazolines | Chick Embryo Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis |

Preclinical studies in various disease models have highlighted the potential therapeutic applications of quinazoline derivatives, particularly in oncology. These studies utilize established cancer models to assess the anti-tumor efficacy of these compounds.

In a study involving a gastric cancer xenograft model, a novel quinazoline derivative, compound 18, was evaluated for its in vivo antitumor effects. The results indicated that administration of this compound led to a significant decrease in both the average tumor volume and tumor weight. Notably, these therapeutic effects were achieved without any observable impact on the body weight of the mice, suggesting a favorable tolerability profile.

Another significant area of investigation for quinazoline derivatives is in overcoming multidrug resistance in cancer. A series of quinazolinamine derivatives were synthesized and evaluated for their ability to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are key transporters associated with drug resistance. nih.gov While specific in vivo efficacy data from this study is not detailed, the potent in vitro inhibitory activity suggests their potential for use in combination with existing chemotherapeutic agents to enhance their efficacy in resistant tumors. nih.gov

Furthermore, the anti-infective potential of quinazoline derivatives has been explored. A study on N2, N4-disubstituted quinazoline-2,4-diamines demonstrated their efficacy in a murine model of Acinetobacter baumannii infection. researchgate.net These compounds, acting as dihydrofolate reductase inhibitors, were shown to be more effective than the standard antibiotic tigecycline (B611373) in this model. researchgate.net

The table below presents findings from disease model studies for various quinazoline analogues.

| Compound/Analogue | Disease Model | Key Findings |

| Compound 18 | Gastric Cancer Xenograft in mice | Significant decrease in tumor volume and weight |

| Quinazolinamine derivatives | (Inferred from in vitro data) Models of multidrug resistant cancer | Potent inhibitors of BCRP and P-gp, suggesting potential to overcome drug resistance nih.gov |

| N2, N4-disubstituted quinazoline-2,4-diamines | Murine model of Acinetobacter baumannii infection | More effective than tigecycline in reducing bacterial load researchgate.net |

Lead Optimization and Medicinal Chemistry Strategies for N,n Diethyl 2 Methyl 4 Quinazolinamine Derivatives

Strategic Chemical Modifications for Potency and Selectivity Enhancement

The core of lead optimization lies in the systematic modification of the lead compound to improve its interaction with the biological target. For N,N-diethyl-2-methyl-4-quinazolinamine, Structure-Activity Relationship (SAR) studies are pivotal. These studies explore how changes to different parts of the molecule—the quinazoline (B50416) core, the 2-methyl group, and the 4-(N,N-diethylamino) substituent—affect biological activity.

Key modifications could include:

Substitution on the Quinazoline Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986), or nitro groups) at different positions of the benzene (B151609) ring of the quinazoline core can modulate electronic properties and steric interactions, potentially leading to enhanced potency and selectivity. nih.gov For instance, the addition of a fluorine atom can sometimes improve metabolic stability and binding affinity. scispace.com

Modification of the 2-position: The 2-methyl group can be replaced with other alkyl or aryl groups to explore the hydrophobic pocket of the target's binding site. Introducing moieties capable of forming hydrogen bonds could also significantly enhance potency.

Alteration of the 4-amino group: The N,N-diethylamino group at the 4-position is a critical determinant of activity. Modifying the alkyl chains (e.g., changing their length or introducing cyclic structures like piperidine (B6355638) or morpholine) can fine-tune the compound's interaction with the target protein and alter its physicochemical properties. mdpi.com Reducing the basicity through alkylation or fluorination has been explored in similar scaffolds to improve permeability. nih.gov

The following table outlines potential strategic modifications to the this compound scaffold.

| Modification Site | Example of Modification | Rationale for Potency/Selectivity Enhancement |

| Quinazoline Ring (Positions 5, 6, 7, 8) | Introduction of -F, -Cl, -OCH₃ | Modulates electronic distribution, improves metabolic stability, and can introduce new interactions with the target. scispace.com |

| Position 2 | Replacement of -CH₃ with -CF₃, -phenyl, -CH₂OH | Explores different steric and electronic requirements of the binding pocket; potential for new hydrogen bonding. |

| Position 4 (N,N-diethylamino) | Replacement of ethyl groups with cyclopropyl, piperidinyl, or morpholinyl moieties | Alters steric bulk, basicity, and solubility, which can optimize binding and improve pharmacokinetic properties. mdpi.com |

Structure-Based Lead Optimization Approaches

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. nih.gov This approach relies on understanding the specific molecular interactions between the ligand (the quinazoline derivative) and the target protein's binding site.

Techniques such as X-ray crystallography or NMR spectroscopy can provide high-resolution images of the ligand-protein complex. This structural information allows medicinal chemists to rationally design new analogs of this compound with improved binding affinity. For example, if the N,N-diethyl groups are near a hydrophobic pocket, designing analogs with larger hydrophobic substituents at this position could enhance van der Waals interactions and, consequently, potency. nih.gov Similarly, identifying opportunities to form new hydrogen bonds between the quinazoline core and amino acid residues in the binding site can guide the synthesis of more potent compounds. nih.gov

Fragment-to-Lead Progression Strategies

Fragment-Based Drug Discovery (FBDD) is an efficient strategy for identifying novel lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly to the target. uoc.gr Once a fragment hit is identified, it is progressively optimized into a more potent, lead-like molecule. nih.gov

In the context of this compound, the molecule can be deconstructed into its constituent fragments, such as the 2-methylquinazoline (B3150966) core or a diethylamino-substituted aromatic ring. An FBDD campaign might identify a simple quinazoline or aminopyrimidine fragment that binds to the target. Medicinal chemists can then use strategies like "fragment growing" or "fragment linking" to elaborate on this initial hit. nih.gov

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups that can occupy adjacent pockets in the binding site, thereby increasing affinity. youtube.com

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

This method offers an advantage over traditional high-throughput screening by starting with smaller, more efficient molecules, which often leads to lead compounds with better physicochemical properties. nih.gov

Structural Simplification in Lead Optimization

While adding complexity can enhance potency, sometimes a more effective strategy is structural simplification. nih.gov This approach involves systematically removing or simplifying parts of a complex lead molecule that are not essential for its activity. The primary goals are to improve synthetic accessibility, reduce molecular weight, and enhance pharmacokinetic profiles. nih.gov

For a complex derivative of this compound, simplification could involve several tactics:

Truncating non-essential groups: If a large substituent on the quinazoline ring does not contribute significantly to binding, it can be removed or replaced with a smaller group like a methyl group or a hydrogen atom.

Reducing conformational rigidity: Simplifying a rigid cyclic system on the side chain to a more flexible acyclic one can sometimes maintain potency while making the molecule easier to synthesize.

Scaffold hopping: Replacing the quinazoline core with a simpler heterocyclic system (e.g., a pyrimidine) that maintains the key binding interactions can lead to novel compounds with improved properties.

One study demonstrated that simplifying a complex molecule by replacing a pyridinylmorpholine group with simpler alkyl groups resulted in an analog with excellent inhibitory activity. nih.gov

Computational and High-Throughput Screening Tools in Lead Optimization

Modern drug discovery heavily relies on computational chemistry and high-throughput screening (HTS) to accelerate the lead optimization process. nih.gov

Computational Tools: Molecular docking and quantitative structure-activity relationship (QSAR) analysis are key in silico methods. nih.govresearchgate.net Docking programs can predict how different derivatives of this compound will bind to a target protein, allowing for the prioritization of compounds for synthesis. QSAR models use existing data to predict the biological activity of novel, untested compounds based on their chemical structures.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a biological target. By synthesizing a combinatorial library based on the this compound scaffold, researchers can quickly identify derivatives with high potency and selectivity, providing valuable SAR data for further optimization. nih.gov

Strategic Refinement of ADMET Properties in Lead Compounds

A potent and selective compound is only viable as a drug candidate if it possesses acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A significant part of lead optimization involves fine-tuning the molecule to improve its pharmacokinetic and safety profile. researchgate.net

For derivatives of this compound, key strategies include:

Improving Solubility: Poor aqueous solubility can hinder absorption. Introducing polar functional groups, such as hydroxyl or amino groups, or modifying the core to include nitrogen atoms can increase solubility. nih.gov

Enhancing Metabolic Stability: Compounds are often metabolized (broken down) by enzymes in the liver, leading to rapid clearance from the body. Common metabolic sites can be blocked, for example, by introducing a fluorine atom at a position susceptible to oxidation.

Modulating Lipophilicity: The lipophilicity (measured as LogP) of a compound affects its absorption, distribution, and toxicity. This can be fine-tuned by adding or removing lipophilic or hydrophilic groups to achieve an optimal balance.

Improving Permeability: For a drug to reach its target, it may need to cross cell membranes. Strategies to improve permeability include reducing the number of hydrogen bond donors and the polar surface area of the molecule. nih.gov

The following table summarizes common ADMET issues and strategic solutions.

| ADMET Issue | Potential Strategy for this compound Derivatives | Expected Outcome |

| Poor Aqueous Solubility | Introduce polar groups (e.g., -OH, -NH₂) on the quinazoline ring. | Improved dissolution and absorption. |

| High Metabolic Clearance | Introduce fluorine at metabolically labile positions (e.g., on the 2-methyl group). | Increased half-life and bioavailability. |

| Low Permeability | Reduce the number of hydrogen bond donors; mask polar groups. | Enhanced absorption across biological membranes. nih.gov |

| Potential Toxicity | Remove or modify structural alerts known to be associated with toxicity. | Improved safety profile. researchgate.net |

Future Research Directions and Translational Potential

Emerging Synthetic Methodologies for Quinazoline (B50416) Derivatives

The synthesis of the quinazoline core is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and diverse synthetic routes is perpetual. Traditional methods for preparing 4-aminoquinazolines often involve the reaction of 4-chloroquinazolines with corresponding amines. nih.govnih.gov For N,N-diethyl-2-methyl-4-quinazolinamine , this would hypothetically involve the reaction of 2-methyl-4-chloroquinazoline with diethylamine (B46881).

Emerging methodologies that could be applied to the synthesis of this compound and its analogs focus on improving efficiency and environmental friendliness. These include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from hours to minutes, offering a greener alternative to classical reflux methods. nih.gov

Multi-component Reactions (MCRs): One-pot, four-component procedures are being developed that can construct the quinazoline scaffold from simple anilines, aldehydes, and an ammonium (B1175870) source under metal-free conditions, showcasing high atom economy. nih.gov

Catalytic Approaches: The use of novel catalysts, including nanocatalysts and water-soluble palladium catalysts, allows for reactions under milder conditions and with less environmental impact. mdpi.com For instance, a water-soluble palladium catalyst enables the use of benzyl (B1604629) alcohol directly in a multi-component reaction to form quinazolinones, avoiding the need for pre-oxidation to an aldehyde. mdpi.com

Visible Light-Driven Photocatalysis: Green chemistry approaches utilizing visible light and photosensitizers like curcumin-sensitized TiO2 nanoparticles are being explored for the efficient, one-pot synthesis of quinazoline derivatives. acs.org

These advanced synthetic strategies offer promising avenues for the efficient and scalable production of This compound and a library of related compounds for further investigation.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating the identification of promising drug candidates and optimizing their properties. nih.gov For the quinazoline class, and by extension for This compound , AI/ML can be applied in several key areas:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI algorithms like random forest and support vector machines, can predict the biological activities of unsynthesized quinazoline derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design novel quinazoline-based molecules from scratch, tailored to have specific desired properties and to fit the binding pocket of a biological target.

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of quinazoline derivatives against a specific biological target, identifying potential hits much faster than traditional high-throughput screening.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds like This compound , helping to identify and mitigate potential liabilities early in the discovery process. nih.gov

The integration of these computational tools can significantly de-risk, shorten, and reduce the cost of developing new quinazoline-based therapeutics.

Exploration of Novel Biological Targets for Quinazolinamines

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, most notably protein kinases. nih.gov Marketed anticancer drugs such as gefitinib (B1684475) and erlotinib (B232) feature this core structure and target the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Future research for This compound should extend beyond established targets. Potential novel targets for this class of compounds include:

Toll-Like Receptors (TLRs): Substituted 4-aminoquinazolines have been identified as activators of the TLR4/MD2 complex, suggesting their potential as immune adjuvants or immunotherapeutic agents. nih.gov The specific substitution pattern on the quinazoline core dictates the activity and species selectivity.

Receptor Tyrosine Kinases (RTKs) beyond EGFR: While EGFR is a common target, other RTKs like MET and PDGFRA are implicated in cancer progression and represent viable targets for new quinazoline-based inhibitors.

Cyclin-Dependent Kinases (CDKs): Ring-constrained analogues of 4-aminoquinazolines have shown potent inhibition of CDKs, which are crucial for cell cycle regulation and are validated cancer targets.

Lipid Kinases (e.g., PI3K): The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer, and the 4-aminoquinazoline scaffold has been successfully utilized to develop inhibitors of PI3K. nih.gov

A systematic screening of This compound against a diverse panel of biological targets could uncover novel therapeutic applications.

Advanced Computational Chemistry Applications

Computational chemistry provides invaluable insights into the molecular interactions that govern the biological activity of drug candidates. For This compound , advanced computational techniques can guide its development:

Molecular Docking: This technique can predict the binding mode and affinity of the compound within the active site of a target protein. For example, docking studies on quinazoline derivatives have been used to understand their interactions with the EGFR kinase domain and the TLR4/MD-2 complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how This compound interacts with its target over time, revealing key binding interactions and the stability of the complex.

3D-QSAR: Three-dimensional Quantitative Structure-Activity Relationship studies, using methods like CoMFA and CoMSIA, generate contour maps that visualize the regions where steric, electrostatic, and other properties of the molecule can be modified to improve activity.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of the molecule, such as HOMO-LUMO energies and electrostatic potential maps, which are crucial for understanding its reactivity and intermolecular interactions.

These computational approaches are essential for rational drug design, enabling the optimization of the This compound structure to enhance its potency and selectivity for a given biological target.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and visualize biological processes in living systems. The quinazoline scaffold, due to its inherent biological activity and amenability to chemical modification, is an excellent starting point for the development of such tools.

This compound could be developed into a chemical probe by conjugating it to a reporter group, such as a fluorophore. nih.gov Research in this area has shown that quinazoline derivatives can be linked to fluorophores like coumarin (B35378) or fluorescein (B123965) to create fluorescent probes for targets such as α1-adrenergic receptors. nih.gov The design of such probes requires that the attachment of the fluorophore does not significantly disrupt the binding of the quinazoline pharmacophore to its target. nih.gov

A potential research direction would be to:

Identify a specific biological target for which This compound shows high affinity and selectivity.

Synthetically attach a suitable fluorophore to a position on the molecule that computational modeling suggests is solvent-exposed and does not interfere with target binding.

Evaluate the resulting fluorescent probe for its ability to visualize the target protein in cells using techniques like fluorescence microscopy, providing a powerful tool for studying the target's localization and dynamics. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N,N-diethyl-2-methyl-4-quinazolinamine, and how do they compare in efficiency?

- Methodological Answer : Electrochemical synthesis using aluminum and carbon electrodes with acetic acid as an electrolyte under mild conditions (room temperature, undivided cell) offers a high-yield alternative to traditional methods requiring high temperatures or transition-metal catalysts. For example, oxidative cyclization of 2-aminobenzamides has been optimized to produce structurally similar 2-methylquinazolin-4(3H)-ones . Chloro-substituted quinazolines (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline) can also undergo nucleophilic substitution with amines like 2,2-diphenylethanamine in solvents such as 1-methyl-2-pyrrolidone under inert atmospheres, achieving moderate yields (~35%) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like amines and carbonyls. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using software like SHELXL) resolves stereochemistry and crystal packing . For example, quinazolin-4-amine derivatives have been characterized with melting points (e.g., 172–173°C) and elemental analysis (C, H, N percentages) .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : Use fume hoods, gloves, and lab coats to avoid inhalation or skin contact. Store the compound in a cool, dry environment away from oxidizing agents. Safety data sheets for related quinazolinamines emphasize that handling should occur in authorized facilities by trained personnel, with waste disposed via approved chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Key variables include solvent polarity (e.g., 1-methyl-2-pyrrolidone enhances solubility), catalyst choice (e.g., N,N-diisopropylethylamine for deprotonation), and inert atmospheres (argon) to prevent side reactions. Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios (amine:chloroquinazoline = 1.5:1) also impact yields .

Q. What mechanisms underlie the bioactivity of this compound in anticancer or anti-inflammatory studies?

- Methodological Answer : Quinazolinamine derivatives inhibit kinase activity or modulate inflammatory pathways (e.g., COX-2). For example, 2-methylquinazolin-4(3H)-ones exhibit cytotoxicity by intercalating DNA or disrupting ATP-binding pockets in enzymes. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like EGFR or TNF-α .

Q. How should researchers address contradictions in reported bioactivity data for quinazolinamine derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Validate results using orthogonal assays (e.g., Western blotting alongside MTT tests) and purity checks (HPLC ≥95%). Meta-analyses of structure-activity relationships (SAR) can clarify substituent effects on potency .

Q. What computational tools are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties, while molecular dynamics simulations (e.g., GROMACS) predict binding stability. Software like SHELXT/SHELXD solves crystal structures for ligand-receptor complexes, and tools like PyMOL visualize docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.